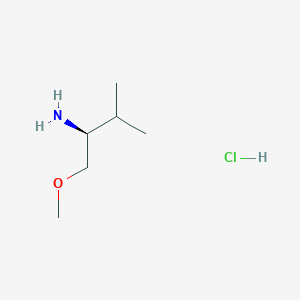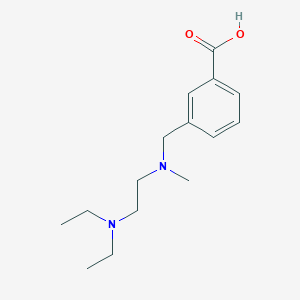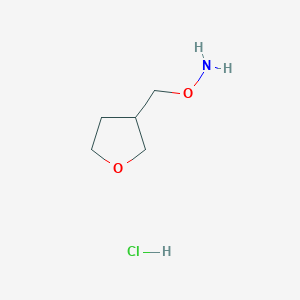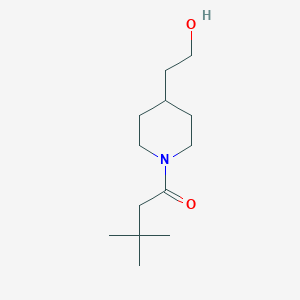
2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide
Descripción general
Descripción
2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide, also known as 3-APMPA, is an organic compound that has become increasingly popular in scientific research. It is a member of the pyrrolidine family, and is a useful compound due to its ability to interact with a variety of proteins and enzymes. 3-APMPA has been used in a variety of scientific applications, including drug discovery, biochemistry, and enzymology.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
One research avenue involves the synthesis of novel compounds and intermediates for further pharmaceutical applications. For instance, the development of new methods for synthesizing 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide ((R)-Phenotropil), a compound with potential neuroprotective properties, highlights the versatility of pyrrolidinone derivatives in medicinal chemistry (Vorona et al., 2013). This synthesis involves key steps like alkylation and cyclization, demonstrating the compound's utility as a precursor for various chemical transformations.
Corrosion Inhibition
Another significant application is in the field of corrosion science, where derivatives such as 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide have been synthesized and evaluated for their corrosion inhibition efficiency. These compounds have shown promising results in protecting steel against corrosion in acidic mediums, making them valuable for industrial applications where metal preservation is crucial (Yıldırım & Cetin, 2008).
Material Science and Engineering
Research also extends to material science, where pyrrolidinone and acetamide derivatives are utilized in designing new materials with desired properties. The regioselective oxidation of certain acetamide derivatives has been explored to synthesize haloindanones and halotetralones, compounds with potential applications in organic synthesis and material science due to their unique structural features (Nguyen et al., 2003).
Antimicrobial and Biological Activity
The antimicrobial and biological activities of acetamide derivatives have been a focus of several studies. Novel thiazolidinone and acetidinone derivatives synthesized from acetamide precursors have shown significant antimicrobial activity, suggesting their potential as therapeutic agents against various bacterial and fungal infections (Mistry et al., 2009).
Chemical Transformations and Reactivity
Further research highlights the chemical transformations and reactivity of 3-aminopyrrolidin-2-ones, demonstrating their utility in synthesizing a wide range of heterocyclic compounds. These transformations include reactions with benzaldehyde to yield azomethines and subsequent reductions to form N-substituted 3-aminopyrrolidin-2-ones, showcasing the compounds' versatility in organic synthesis (Kostyuchenko et al., 2009).
Propiedades
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-7(2)11-9(13)6-12-4-3-8(10)5-12/h7-8H,3-6,10H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXRKEGUANZMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride](/img/structure/B1468336.png)






![1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1468349.png)
![[3-(2-Oxopropyl)phenyl]acetonitrile](/img/structure/B1468350.png)


![[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B1468354.png)